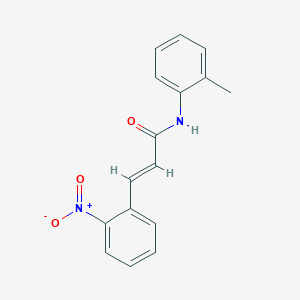
(2E)-N-(2-methylphenyl)-3-(2-nitrophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-(2-methylphenyl)-3-(2-nitrophenyl)prop-2-enamide is an organic compound characterized by the presence of both a nitro group and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(2-methylphenyl)-3-(2-nitrophenyl)prop-2-enamide typically involves the reaction of 2-methyl aniline with 2-nitrobenzaldehyde under basic conditions to form the corresponding Schiff base. This intermediate is then subjected to a condensation reaction with acetic anhydride to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like sodium acetate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(2-methylphenyl)-3-(2-nitrophenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The amide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Various substituted amides.
Scientific Research Applications
(2E)-N-(2-methylphenyl)-3-(2-nitrophenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-N-(2-methylphenyl)-3-(2-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the amide group can form hydrogen bonds with target molecules, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(2-methylphenyl)-3-(2-nitrophenyl)prop-2-enamide: Characterized by the presence of both nitro and amide groups.
(2E)-N-(2-methylphenyl)-3-(2-aminophenyl)prop-2-enamide: Similar structure but with an amino group instead of a nitro group.
(2E)-N-(2-methylphenyl)-3-(2-hydroxyphenyl)prop-2-enamide: Contains a hydroxyl group instead of a nitro group.
Uniqueness
The presence of both a nitro group and an amide group in this compound makes it unique compared to its analogs
Properties
Molecular Formula |
C16H14N2O3 |
|---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
(E)-N-(2-methylphenyl)-3-(2-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C16H14N2O3/c1-12-6-2-4-8-14(12)17-16(19)11-10-13-7-3-5-9-15(13)18(20)21/h2-11H,1H3,(H,17,19)/b11-10+ |
InChI Key |
DUZVQQBTJVHNKM-ZHACJKMWSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















